Methyl 3-(2,4-dihydroxyphenyl)propionate
Overview
Description
. It has gained significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
It has been suggested that it exhibits antioxidant activity and has inhibitory effects on tyrosinase .
Mode of Action
Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) to neutralize them, thereby protecting cells from oxidative damage . Its inhibitory effects on tyrosinase suggest that it may bind to this enzyme, preventing it from catalyzing the oxidation of phenols .
Biochemical Pathways
Its inhibitory effects on tyrosinase suggest that it may impact melanin synthesis .
Result of Action
Its antioxidant activity suggests that it may protect cells from oxidative damage . Its inhibitory effects on tyrosinase could potentially lead to a decrease in melanin production .
Biochemical Analysis
Cellular Effects
The effects of Methyl 3-(2,4-dihydroxyphenyl)propionate on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a lightening effect on ultraviolet B (UVB)-induced hyperpigmentation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may also affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2,4-dihydroxyphenyl)propionate can be synthesized through the esterification of 3-(2,4-dihydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of methyl 3-(2,4-dihydroxyphenyl)propanoate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2,4-dihydroxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenylpropanoates.
Scientific Research Applications
Methyl 3-(2,4-dihydroxyphenyl)propionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It is used in the formulation of cosmetics and as a natural preservative in food products
Comparison with Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)propanoate: Similar structure but different hydroxyl group positions.
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks one hydroxyl group compared to methyl 3-(2,4-dihydroxyphenyl)propanoate.
Ethyl cinnamate: A structurally related phenylpropanoid with different ester and substitution patterns.
Uniqueness: Methyl 3-(2,4-dihydroxyphenyl)propionate is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity. Its dual hydroxyl groups enhance its antioxidant and anti-inflammatory properties compared to similar compounds .
Properties
IUPAC Name |
methyl 3-(2,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDUPZONPGNRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477778 | |
Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-90-1 | |
Record name | Methyl 3-(2,4-dihydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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